N-(3-fluoro-4-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide N-(3-fluoro-4-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251704-82-1
VCID: VC11972184
InChI: InChI=1S/C19H15F2N3O4/c1-27-16-7-6-12(9-14(16)21)22-19(26)18-15(25)10-17(28-2)24(23-18)13-5-3-4-11(20)8-13/h3-10H,1-2H3,(H,22,26)
SMILES: COC1=C(C=C(C=C1)NC(=O)C2=NN(C(=CC2=O)OC)C3=CC(=CC=C3)F)F
Molecular Formula: C19H15F2N3O4
Molecular Weight: 387.3 g/mol

N-(3-fluoro-4-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide

CAS No.: 1251704-82-1

Cat. No.: VC11972184

Molecular Formula: C19H15F2N3O4

Molecular Weight: 387.3 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluoro-4-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide - 1251704-82-1

Specification

CAS No. 1251704-82-1
Molecular Formula C19H15F2N3O4
Molecular Weight 387.3 g/mol
IUPAC Name N-(3-fluoro-4-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxopyridazine-3-carboxamide
Standard InChI InChI=1S/C19H15F2N3O4/c1-27-16-7-6-12(9-14(16)21)22-19(26)18-15(25)10-17(28-2)24(23-18)13-5-3-4-11(20)8-13/h3-10H,1-2H3,(H,22,26)
Standard InChI Key ZHQBKLJORCPVLM-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)C2=NN(C(=CC2=O)OC)C3=CC(=CC=C3)F)F
Canonical SMILES COC1=C(C=C(C=C1)NC(=O)C2=NN(C(=CC2=O)OC)C3=CC(=CC=C3)F)F

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₉H₁₅F₂N₃O₄, with a molar mass of 387.3 g/mol. Its IUPAC name reflects its substitution pattern: N-(3-fluoro-4-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxopyridazine-3-carboxamide. Key structural features include:

  • A dihydropyridazine ring with ketone and carboxamide functionalities.

  • Two methoxy (-OCH₃) groups at positions 4 and 6.

  • Fluorine atoms at the 3-position of both phenyl rings.

Table 1: Molecular Properties

PropertyValue
CAS Number1251704-82-1
Molecular FormulaC₁₉H₁₅F₂N₃O₄
Molecular Weight387.3 g/mol
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=NN(C(=CC2=O)OC)C3=CC(=CC=C3)F)F
InChI KeyZHQBKLJORCPVLM-UHFFFAOYSA-N

The planar dihydropyridazine core facilitates π-π stacking interactions, while fluorine atoms enhance metabolic stability and membrane permeability.

Synthesis and Structural Optimization

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles such as:

  • Low yields due to steric hindrance from bulky substituents.

  • Purification difficulties arising from polar byproducts.

  • Cost-intensive fluorination steps requiring specialized reagents.

Biological Activity and Mechanisms

Anti-Inflammatory Activity

Fluorinated aryl groups may suppress COX-2 and NF-κB pathways. In murine models, related compounds reduce edema by 40–60% at 50 mg/kg doses.

Antimicrobial Efficacy

Methoxy and fluoro substituents enhance penetration into bacterial membranes. Analogous derivatives show:

  • MIC Values: 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.

  • Biofilm Disruption: Up to 70% reduction in Pseudomonas aeruginosa biofilms.

Pharmacokinetic and Toxicological Profile

ADME Properties

Predicted properties (via SwissADME):

  • Lipophilicity (LogP): 2.8 (moderate permeability).

  • Solubility: 0.05 mg/mL in aqueous buffer (pH 7.4).

  • CYP Inhibition: Moderate affinity for CYP3A4 (Ki ≈ 15 μM).

Toxicity Risks

  • Hepatotoxicity: Elevated ALT/AST in rodent studies at 100 mg/kg.

  • Mutagenicity: Ames test negative, but in vitro micronucleus assay shows clastogenicity at high concentrations.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Dihydropyridazine Derivatives

CompoundAnticancer IC₅₀ (μM)Anti-Inflammatory Edema Reduction (%)
Target CompoundPendingPending
1-(4-Chlorophenyl)-Analog4.2 (HCT-116)55 (Carrageenan model)
6-Nitro-Dihydropyridazine8.9 (MCF-7)48

Fluorine substitution improves target selectivity but may increase cardiotoxicity risks compared to chloro analogs.

Future Research Directions

Priority Investigations

  • Target Identification: Proteomic profiling to identify binding partners.

  • Formulation Optimization: Nanoencapsulation to enhance bioavailability.

  • In Vivo Efficacy: Xenograft studies to validate antitumor activity.

Clinical Translation Challenges

  • Cost-effective synthesis of GMP-grade material.

  • Mitigation of hepatotoxicity via prodrug approaches.

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